[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol
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Overview
Description
[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions to achieve the desired substitution . The oxazole ring can be formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free conditions and environmentally friendly reagents is often preferred to minimize the environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with improved properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy . The oxazole ring may also contribute to the compound’s overall activity by stabilizing the molecular structure and facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethyl-substituted indoles: These compounds are known for their bioactive properties and are used in drug development.
Uniqueness
[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol is unique due to the presence of both the trifluoromethyl group and the oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-8(9)10-5-7(6-16)17-15-10/h1-5,16H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAHYSORBJHOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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